JSP-1-Independent UCP1 Activation
BML-260 was directly tested for its ability to activate UCP1 in a JSP-1-independent manner. In a Ucp1-2A-GFP reporter assay, CRISPR-mediated knockout of JSP-1 did not impair BML-260's capacity to activate UCP1 expression, whereas its JSP-1 inhibitory activity (IC50=18 µM) would predict a JSP-1-dependent effect [1]. This effect was not evaluated for other JSP-1 inhibitors like quinoxalinylureas (e.g., A17). The compound activates UCP1 through CREB, STAT3, and PPAR pathways, a mechanism absent in standard JSP-1 inhibitors [1].
| Evidence Dimension | UCP1 activation dependence on JSP-1 catalytic inhibition |
|---|---|
| Target Compound Data | JSP-1-independent activation of UCP1 expression (confirmed by CRISPR knockout of JSP-1) |
| Comparator Or Baseline | Other JSP-1 inhibitors (e.g., quinoxalinylurea A17) – demonstrated JSP-1-dependent effects only |
| Quantified Difference | Not applicable (qualitative mechanistic divergence) |
| Conditions | Ucp1-2A-GFP reporter assay in brown and white adipocytes |
Why This Matters
This is a non-redundant, application-specific functional property; selecting a generic JSP-1 inhibitor will not recapitulate this thermogenic effect, which is crucial for obesity and metabolic disease research.
- [1] Feng, J., et al. (2019). Identification of a rhodanine derivative BML-260 as a potent stimulator of UCP1 expression. Theranostics, 9(12), 3501–3514. View Source
